N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide
Description
Properties
CAS No. |
363590-96-9 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)19-12-6-8-13(9-7-12)20-16-10-17(22)14-4-2-3-5-15(14)18(16)23/h2-10,20H,1H3,(H,19,21) |
InChI Key |
SKJJFXPZPKUGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 1,4-Naphthoquinone Derivatives
A primary route to N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide involves the direct amination of 2-chloro-1,4-naphthoquinone with 4-acetamidoaniline. This method leverages nucleophilic aromatic substitution (SNAr), where the electron-deficient quinone reacts with the electron-rich aromatic amine.
Reaction Conditions :
-
Solvent : Ethyl acetate or acetone, chosen for their ability to dissolve both polar and non-polar intermediates.
-
Catalyst : Triethylamine (1.2 equiv) to deprotonate the amine and accelerate the substitution.
The reaction proceeds via a two-step mechanism: (1) deprotonation of 4-acetamidoaniline to generate a potent nucleophile and (2) displacement of the chloride leaving group on the naphthoquinone. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1), yielding 65–72%.
Reductive Amination Strategy
An alternative approach employs reductive amination between 1,4-naphthoquinone-2-carbaldehyde and 4-aminophenylacetamide. This method circumvents the need for pre-functionalized naphthoquinones and instead utilizes aldehyde intermediates.
Key Steps :
-
Aldehyde Preparation : Oxidation of 2-hydroxymethyl-1,4-naphthoquinone using pyridinium chlorochromate (PCC) in dichloromethane.
-
Condensation : Reaction of the aldehyde with 4-aminophenylacetamide in methanol at 25°C for 6 hours, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine to the secondary amine, achieving a 58% overall yield.
This route is advantageous for scalability but requires careful control of redox conditions to prevent over-reduction of the quinone moiety.
Optimization Strategies and Catalytic Innovations
Microwave-Assisted Synthesis
Recent advancements integrate microwave irradiation to accelerate reaction kinetics. In one protocol, 2-chloro-1,4-naphthoquinone and 4-acetamidoaniline are heated to 120°C in dimethylformamide (DMF) under microwave conditions (300 W, 20 minutes). This method reduces reaction time by 90% while maintaining a 68% yield, attributed to enhanced molecular collision frequencies.
Palladium-Catalyzed Coupling
Palladium-mediated cross-coupling (Buchwald-Hartwig amination) offers a high-precision route. Using Pd(OAc)2/Xantphos as the catalytic system, 2-bromo-1,4-naphthoquinone couples with 4-acetamidoaniline in toluene at 110°C. This method achieves 81% yield but necessitates rigorous exclusion of oxygen and moisture.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Amination (SNAr) | 65–72 | 12–24 h | Simplicity, minimal purification | Limited to activated aryl chlorides |
| Reductive Amination | 58 | 8 h | Versatility in substrate scope | Sensitivity to redox conditions |
| Microwave-Assisted | 68 | 20 min | Rapid kinetics | Specialized equipment required |
| Pd-Catalyzed Coupling | 81 | 6 h | High regioselectivity | Costly catalysts, stringent conditions |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in SNAr Reactions
During direct amination, competing hydrolysis of 2-chloro-1,4-naphthoquinone to 2-hydroxy-1,4-naphthoquinone is a major side reaction. This is suppressed by maintaining anhydrous conditions and using molecular sieves (4Å) to sequester water.
Stability of the Naphthoquinone Core
The electron-deficient quinone is prone to reduction under reductive amination conditions. Employing NaBH3CN instead of stronger reductants like LiAlH4 preserves the diketone functionality while selectively reducing the imine.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene core to its dihydro form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Scientific Research Applications
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide involves its interaction with molecular targets through hydrogen bonding, stacking, and halogen bonding . These interactions stabilize the compound’s structure and influence its biological activity. The compound’s redox properties also play a role in its mechanism of action, particularly in its potential anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
a) Chlorophenyl and Sulfonamide Derivatives
- N-[4-[[(4-Chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide (CAS 79817-49-5): Incorporates nitro and chloro groups, increasing electron-withdrawing effects and possibly altering metabolic stability compared to the target compound .
Key Differences: The target compound lacks sulfonyl groups, reducing acidity and hydrogen-bonding capacity but introducing redox activity via the quinone moiety.
b) Hydroxyphenyl and Paracetamol-Related Analogs
- N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4): A paracetamol synthesis impurity with a hydroxyl group, enhancing solubility via hydrogen bonding but lacking the naphthoquinone’s electron-deficient character .
- N-(4-Hydroxyphenyl)acetamide (Paracetamol): Direct comparison highlights the absence of the naphthoquinone system in paracetamol, limiting its redox activity but optimizing it for cyclooxygenase inhibition .
Key Differences: The target compound’s quinone group may confer antioxidant or pro-oxidant effects, unlike paracetamol’s phenol-driven mechanism.
Modifications in the Linked Moieties
a) Naphthoquinone Derivatives
Key Differences : The absence of chloro substitution in the target compound may reduce electrophilicity, impacting its interaction with thiol-containing biological targets (e.g., glutathione).
b) Isoxazole and Sulfamethoxazole Derivatives
Key Differences: The target compound’s naphthoquinone may prioritize interactions with oxidoreductases over bacterial dihydropteroate synthase (targeted by sulfonamides).
Analgesic and Anti-Inflammatory Activity
- N-Phenylacetamide Sulphonamides (e.g., Compounds 35–37 in ): Exhibit analgesic and anti-hypernociceptive activities comparable to paracetamol, likely via COX-2 inhibition or TRPV1 modulation .
Antimicrobial and Anticancer Potential
- N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide (CAS 71617-28-2): The diazenyl and nitro groups suggest DNA intercalation or topoisomerase inhibition, common in anticancer agents .
- Target Compound: Quinones are known for generating reactive oxygen species (ROS) in cancer cells, implying possible antiproliferative effects distinct from chloro-nitro derivatives.
Physicochemical Properties and Structural Insights
Crystallographic and Conformational Analysis
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Exhibits variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing molecular planarity and crystal packing .
- Target Compound: The 1,4-naphthoquinone’s planar structure likely enforces coplanarity with the phenyl ring, enhancing π-π stacking and stability in solid-state compared to non-quinone analogs.
Solubility and Stability
- Paracetamol Derivatives : Hydroxyl groups improve aqueous solubility (e.g., logP ~0.5) but increase susceptibility to glucuronidation .
- Target Compound: Predicted lower solubility (logP ~2.5–3.0 due to hydrophobic naphthoquinone) but improved membrane permeability and resistance to metabolic degradation.
Biological Activity
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 306.32 g/mol. Its structure includes a naphthalene moiety with a dioxo functional group, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-amino-1,4-dioxonaphthalene with acetic anhydride or acetyl chloride under controlled conditions to yield the desired acetamide derivative. The reaction conditions often require the presence of a catalyst to enhance yield and purity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of dioxonaphthalene can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound can effectively reduce the viability of various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Bacillus subtilis | 0.8 mg/mL |
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the dioxo group significantly enhanced their anticancer potency. In vivo studies further confirmed these findings, indicating that the compound could serve as a lead for developing new anticancer agents.
In another case study focusing on its antibacterial effects, researchers synthesized various derivatives and tested them against clinical isolates. The results indicated that certain modifications improved efficacy against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.
Q & A
Q. How can researchers confirm the structural integrity and purity of N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide during synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify aromatic proton environments and carbonyl group positions. For example, the acetamide moiety typically shows a singlet near δ 2.1 ppm (-NMR) and a carbonyl signal near δ 168 ppm (-NMR) .
- IR Spectroscopy : Confirm the presence of C=O (amide I band, ~1650 cm) and N-H stretching (~3300 cm) .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, as demonstrated for structurally similar acetamide derivatives .
- HPLC : Monitor purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What synthetic methodologies are recommended for producing this compound with high yield?
- Methodological Answer : A multi-step approach is typically employed:
- Step 1 : Couple 1,4-naphthoquinone with 4-aminophenylacetamide via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF as solvent, 80°C, 12 hours) .
- Step 2 : Optimize yield using catalysts like pyridine or triethylamine to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Yield Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of naphthoquinone to acetamide precursor) can improve efficiency .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening often includes:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variability in pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter activity. Standardize protocols per OECD guidelines .
- Impurity Effects : Trace byproducts (e.g., unreacted naphthoquinone) may interfere. Re-evaluate purity via LC-MS and repeat assays .
- Structural Analogs : Compare with derivatives (e.g., bromophenyl or methoxy-substituted analogs) to isolate substituent-specific effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID: 1M17). Focus on hydrogen bonding with key residues (e.g., Lys745 in EGFR) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on naphthoquinone) with activity using Random Forest algorithms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate via certified facilities .
Q. How can structural analogs be designed to improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Substituent Modification : Introduce polar groups (e.g., -OH, -SOH) to the phenyl or naphthoquinone ring. For example:
| Substituent Position | Group Added | Solubility (mg/mL) | Bioactivity (IC, μM) |
|---|---|---|---|
| Para (Phenyl) | -OH | 0.85 | 12.3 (EGFR) |
| Ortho (Naphthoquinone) | -SOH | 1.20 | 15.8 (VEGFR) |
| Data adapted from studies on related acetamides . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
